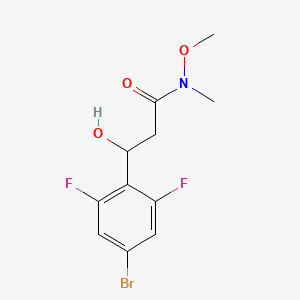
3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a synthetic organic compound characterized by the presence of bromine, fluorine, hydroxyl, methoxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps. One common method starts with the preparation of 4-bromo-2,6-difluorobenzonitrile, which is then subjected to further reactions to introduce the hydroxyl, methoxy, and methyl groups. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as potassium tert-butoxide and n-butyllithium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using readily available raw materials and minimizing the use of hazardous reagents to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as photoactive materials
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. For example, it may act as an inhibitor of receptor tyrosine kinases, affecting cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar in structure but lacks the hydroxyl, methoxy, and methyl groups.
2-Bromo-4,6-difluorophenyl isocyanate: Contains an isocyanate group instead of the amide group.
Uniqueness
3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C11H12BrF2NO3 |
|---|---|
Poids moléculaire |
324.12 g/mol |
Nom IUPAC |
3-(4-bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H12BrF2NO3/c1-15(18-2)10(17)5-9(16)11-7(13)3-6(12)4-8(11)14/h3-4,9,16H,5H2,1-2H3 |
Clé InChI |
WGGFNGIKTIOWDH-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)CC(C1=C(C=C(C=C1F)Br)F)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


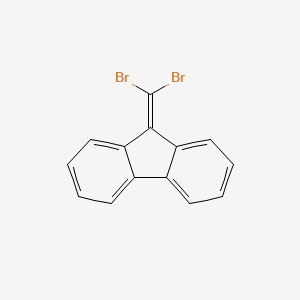
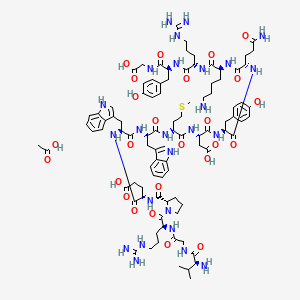
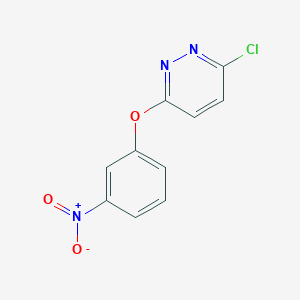

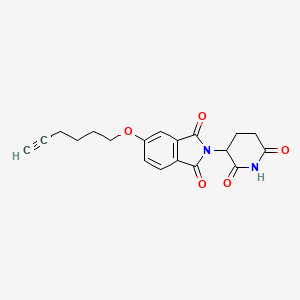
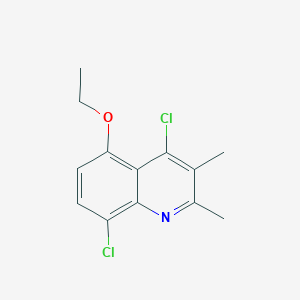
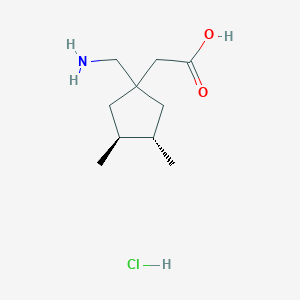
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
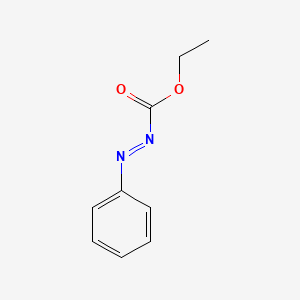



![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
